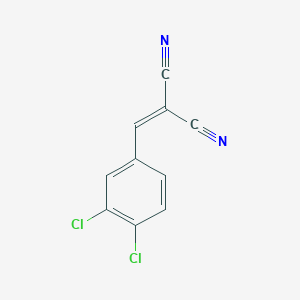

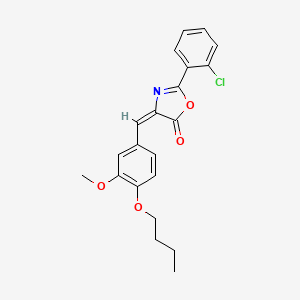

![molecular formula C23H24N4 B4543659 5-isopropyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4543659.png)

5-isopropyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Overview

Description

Pyrazolo[1,5-a]pyrimidine derivatives are of significant interest due to their diverse biological activities, including antiproliferative properties. These compounds are synthesized through various methods, aiming to explore their potential in medicinal chemistry, particularly as anti-proliferative agents and kinase inhibitors.

Synthesis Analysis

A novel series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, which may share structural similarities with the compound of interest, have been identified through high-throughput screening. Optimization of these compounds involves parallel synthesis and iterative design to understand structure-activity relationships and improve potency. For example, the isopropyl carbamate derivative was highlighted for its chemoselective potency in specific cell lines (Gopalsamy et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be determined through various analytical techniques. X-ray crystallographic studies, for instance, have been employed to ascertain the regioselectivity of synthesis reactions, providing detailed insights into the molecular arrangement and confirming the structure of synthesized compounds (Kaping et al., 2020).

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound under investigation shares a structural resemblance with pyrazolopyrimidine derivatives, which have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of pyrazolopyrimidine have been synthesized through reactions involving 5-aminopyrazole-4-carbonitriles, showing significant antibacterial properties. This suggests potential applications of the compound in the development of new antibacterial agents (Rahmouni et al., 2014).

Synthesis Techniques and Chemical Reactivity

Advanced synthesis techniques involving ultrasound irradiation and aqueous media have been utilized for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Such methods indicate the compound's potential for facile synthesis and its reactivity, which can be harnessed in various chemical transformations, particularly in the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, thereby contributing to material science and pharmaceutical chemistry (Kaping et al., 2020).

Anti-Mycobacterial Activity

The compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which have shown promise as potent inhibitors of mycobacterial ATP synthase, crucial in the treatment of Mycobacterium tuberculosis. This suggests its potential application in developing new therapeutic agents against tuberculosis, highlighting the importance of structure-activity relationship studies to identify potent analogs (Sutherland et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

Similar pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the compound's potential application in cancer therapy and inflammation management. These studies emphasize the importance of exploring the structure-activity relationships to develop more effective therapeutic agents (Rahmouni et al., 2016).

Adenosine Receptor Affinity

The structural framework of pyrazolo[3,4-d]pyrimidines, closely related to the compound , has been associated with A1 adenosine receptor affinity, indicating potential applications in neurological disorders and conditions mediated by adenosine receptors. This opens up avenues for research into the compound's possible effects on neurological pathways and its therapeutic potential (Harden et al., 1991).

properties

IUPAC Name |

3-phenyl-N-(1-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4/c1-16(2)21-14-22(25-17(3)18-10-6-4-7-11-18)27-23(26-21)20(15-24-27)19-12-8-5-9-13-19/h4-17,25H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQSVGWDKSIWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4543581.png)

![3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4543593.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4543606.png)

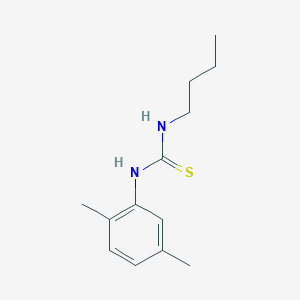

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4543619.png)

![N-allyl-2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4543628.png)

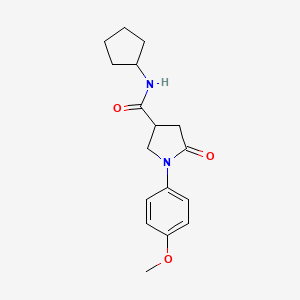

![2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4543650.png)

![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4543662.png)

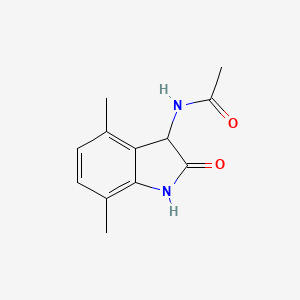

![4-(4-chlorophenyl)-2-[(2-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4543678.png)